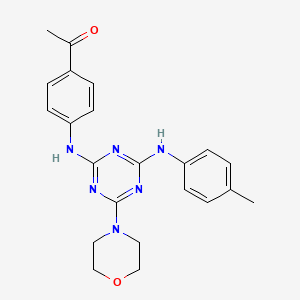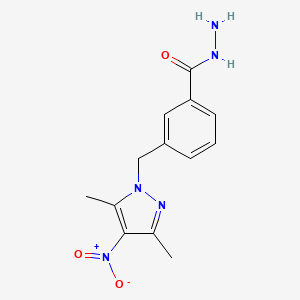![molecular formula C15H9N3O5S B2505986 N-( [1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide CAS No. 892848-39-4](/img/structure/B2505986.png)
N-( [1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide is a complex organic compound with a unique tricyclic structure. This compound is characterized by its intricate arrangement of oxygen, sulfur, and nitrogen atoms within its tricyclic framework, making it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Similar compounds have shown potent growth inhibition properties against cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggest that it may interact with pathways related to cell growth and division .
Result of Action
The compound has shown potent growth inhibition properties against cancer cell lines, with IC50 values generally below 5 μM . This suggests that the compound could be effective in inhibiting the growth of these cells.
Analyse Biochimique
Biochemical Properties
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylpolyamine amidohydrolases from Pseudomonas aeruginosa, utilizing a fluorescence lifetime-based binding assay . The nature of these interactions involves the binding of the compound to the enzyme’s active site, leading to inhibition or modulation of the enzyme’s activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target biomolecules.
Cellular Effects
The effects of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit antitumor properties by inhibiting the growth of cancer cells . The compound’s impact on cell signaling pathways includes the modulation of key proteins involved in cell proliferation and apoptosis, thereby affecting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as acetylpolyamine amidohydrolases, through hydrogen bonding and π-π interactions, leading to enzyme inhibition . This inhibition results in the modulation of metabolic pathways and cellular processes. Additionally, the compound’s structure allows it to interact with DNA and RNA, potentially affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as room temperature and inert atmosphere . Its degradation over time can lead to a decrease in its efficacy and potential side effects. Long-term studies in in vitro and in vivo settings are essential to understand the compound’s temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antitumor activity and enzyme inhibition . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with acetylpolyamine amidohydrolases affects the polyamine metabolism in Pseudomonas aeruginosa . This interaction leads to changes in the levels of polyamines and other metabolites, influencing cellular processes and metabolic pathways.
Transport and Distribution
The transport and distribution of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide within cells and tissues involve specific transporters and binding proteins. The compound’s structure allows it to be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the nitrobenzamide moiety. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-chloro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene
- 3-oxa-10-thia-4-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),4,11-tetraene-5-carboxylic acid
Uniqueness
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide is unique due to its specific arrangement of functional groups and its tricyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5S/c19-14(8-3-1-2-4-10(8)18(20)21)17-15-16-9-5-11-12(23-7-22-11)6-13(9)24-15/h1-6H,7H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILTKXAFSMEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)
![3-Bromo-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2505923.png)
![4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)
